REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[N:5]=[CH:4][N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:32][O:33][CH2:34][CH2:35]O.N(C(OC(C)C)=O)=NC(OC(C)C)=O>ClCCl>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH2:35][CH2:34][O:33][CH3:32])[CH:10]=2)[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)O
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.421 g
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (30% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |